molecular formula C53H90N2O12 B1239267 Aplyronine C CAS No. 151923-86-3

Aplyronine C

Cat. No. B1239267
M. Wt: 947.3 g/mol
InChI Key: BBBHWFQBKKSMGH-XXLWTVECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplyronine C is a natural product found in Aplysia kurodai with data available.

Scientific Research Applications

Potential as an Anticancer Agent

Aplyronine C, a member of the aplyronine family, exhibits significant potential as an anticancer agent. The antitumor macrolide aplyronine A and its analogs, including aplyronine C, have shown potent actin-depolymerizing activity, crucial for anticancer drug development. Research has focused on understanding their interactions with actin and tubulin, proteins integral to cell structure and division, thereby disrupting cancer cell dynamics (Kigoshi et al., 2002).

Mechanism of Action

Studies have revealed that aplyronine C works by forming a complex with actin and tubulin, inhibiting tubulin polymerization. This unique mechanism, different from other microtubule inhibitors, indicates its potential for high specificity and effectiveness in cancer treatment (Kita et al., 2013).

Synthesis and Derivative Development

Significant efforts have been made in the total synthesis of aplyronine C and its derivatives, highlighting the compound's potential for therapeutic use. The complex structure and synthesis process of aplyronine C have been a subject of extensive research, aiming to produce more accessible and effective analogs for clinical applications (Paterson et al., 2013).

Applications in Targeted Chemotherapy

Aplyronine C has been explored as a payload for antibody-drug conjugates (ADCs) in cancer chemotherapy. Its dual targeting of actin and tubulin, coupled with picomolar cytotoxicity, makes it an excellent candidate for developing next-generation ADCs, potentially increasing the specificity and reducing the toxicity of cancer treatments (Anzicek et al., 2018).

properties

CAS RN

151923-86-3

Product Name

Aplyronine C

Molecular Formula

C53H90N2O12

Molecular Weight

947.3 g/mol

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] 2-(dimethylamino)propanoate

InChI

InChI=1S/C53H90N2O12/c1-34-24-25-35(2)46(64-15)28-26-36(3)50(60)39(6)45(58)21-17-16-18-23-49(59)66-47(22-19-20-44(32-34)63-14)40(7)51(61)37(4)27-29-48(67-53(62)42(9)54(11)12)41(8)52(65-43(10)57)38(5)30-31-55(13)33-56/h16-20,23,25,30-31,33-34,36-42,44-48,50-52,58,60-61H,21-22,24,26-29,32H2,1-15H3/b17-16+,20-19+,23-18+,31-30+,35-25+/t34-,36-,37+,38-,39-,40-,41+,42?,44+,45-,46+,47+,48-,50-,51+,52-/m1/s1

InChI Key

BBBHWFQBKKSMGH-XXLWTVECSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC

SMILES

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC

Canonical SMILES

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC

synonyms

aplyronine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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